4'-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
4’-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1’-biphenyl]-3-carboxylic acid is a complex organic compound that features a biphenyl core substituted with chloro, trifluoroacetamido, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps. One common route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Functional Groups: The chloro, trifluoroacetamido, and carboxylic acid groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts or esters, while reduction can produce primary amines or alcohols.
Scientific Research Applications
4’-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism by which 4’-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1’-biphenyl]-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The trifluoroacetamido group can form strong hydrogen bonds with proteins, potentially inhibiting their activity. The chloro and carboxylic acid groups can also participate in various interactions, affecting the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(trifluoromethyl)phenylboronic acid: Similar in structure but lacks the biphenyl core.
3-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group but differs in the position and absence of other functional groups.
Properties
Molecular Formula |
C15H9ClF3NO3 |
---|---|
Molecular Weight |
343.68 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C15H9ClF3NO3/c16-10-4-1-8(2-5-10)9-3-6-12(11(7-9)13(21)22)20-14(23)15(17,18)19/h1-7H,(H,20,23)(H,21,22) |
InChI Key |
XHKHZXHTFIJZMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)NC(=O)C(F)(F)F)C(=O)O)Cl |
Origin of Product |
United States |
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